molecular formula C16H15Cl2N3 B026221 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine CAS No. 365213-33-8

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine

Cat. No.: B026221
CAS No.: 365213-33-8
M. Wt: 320.2 g/mol
InChI Key: OCVHNRLYRKDDFL-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro-substituted phenyl group and a dimethylamino group attached to the imidazo[1,2-a]pyridine core

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazopyridines, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For example, imidazopyridine derivatives have been found to form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze the catechol oxidation reaction . This suggests that this compound may also interact with biochemical pathways related to oxidation reactions.

Pharmacokinetics

For example, imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry , suggesting that they may have favorable ADME properties.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have a wide range of molecular and cellular effects.

Action Environment

For example, the activity of imidazopyridine derivatives has been found to depend on several factors, including the nature of the substituents on the ligands and the anions of the copper salts . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate is then cyclized using an acid catalyst, such as hydrochloric acid, to yield the imidazo[1,2-a]pyridine core. Finally, the compound is chlorinated using a chlorinating agent, such as thionyl chloride, to introduce the chloro substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products

    Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.

    Reduction: Reduced derivatives with hydrogen replacing the chloro groups.

    Substitution: Derivatives with various functional groups replacing the chloro substituents.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethylamino groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

1-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3/c1-20(2)10-14-16(11-3-5-12(17)6-4-11)19-15-8-7-13(18)9-21(14)15/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVHNRLYRKDDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397151
Record name 3N-551S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365213-33-8
Record name 3N-551S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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